6-ethyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-ethyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a furocoumarin derivative. Furocoumarins are a class of organic chemical compounds produced by a variety of plants. They are known for their diverse biological activities, including their ability to interact with DNA and proteins, making them of interest in medicinal chemistry and phototherapy .
Preparation Methods
The synthesis of 6-ethyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-hydroxy-4-phenylcoumarin with ethyl bromoacetate in the presence of a base, followed by cyclization with polyphosphoric acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
6-ethyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
6-ethyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with DNA makes it useful in studies related to genetic mutations and DNA repair mechanisms.
Industry: The compound is used in the development of new materials with specific optical properties
Mechanism of Action
The mechanism of action of 6-ethyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with cellular components such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the activation of various signaling pathways, including the cAMP/PKA and MAPK pathways, which are involved in cellular responses to stress and damage .
Comparison with Similar Compounds
6-ethyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is unique compared to other furocoumarins due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
Psoralen: A well-known furocoumarin used in phototherapy.
Bergapten: Another furocoumarin with similar phototherapeutic properties.
Imperatorin: Known for its anti-inflammatory and anticancer activities.
Properties
Molecular Formula |
C20H16O3 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
6-ethyl-5-methyl-3-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C20H16O3/c1-3-14-12(2)15-9-16-17(13-7-5-4-6-8-13)11-22-18(16)10-19(15)23-20(14)21/h4-11H,3H2,1-2H3 |
InChI Key |
IEHUSGQEJVKRGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC=CC=C4)C |
Origin of Product |
United States |
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